molecular formula C8H12O3S B2754921 Methyl2-(acetylsulfanyl)-2-cyclopropylacetate CAS No. 2309463-53-2

Methyl2-(acetylsulfanyl)-2-cyclopropylacetate

Cat. No.: B2754921
CAS No.: 2309463-53-2
M. Wt: 188.24
InChI Key: DPCKNOXZDLRFGR-UHFFFAOYSA-N
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Description

Methyl 2-(acetylsulfanyl)-2-cyclopropylacetate is a cyclopropane-containing ester with a thioacetate functional group at the α-position. Its structure combines the steric strain of the cyclopropane ring with the reactivity of the acetylsulfanyl (-SCOCH₃) group, making it a versatile intermediate in organic synthesis.

Key structural features:

  • Cyclopropane ring: Introduces ring strain, enhancing reactivity in ring-opening reactions .
  • Thioacetate group: A sulfur-containing substituent that participates in nucleophilic substitutions and redox reactions.
  • Methyl ester: Enhances solubility in organic solvents and stabilizes the α-carbon electrophilicity.

Properties

IUPAC Name

methyl 2-acetylsulfanyl-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c1-5(9)12-7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKNOXZDLRFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(C1CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(acetylsulfanyl)-2-cyclopropylacetate typically involves the esterification of 2-(acetylsulfanyl)-2-cyclopropylacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, advanced purification techniques such as chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(acetylsulfanyl)-2-cyclopropylacetate can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl2-(acetylsulfanyl)-2-cyclopropylacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl2-(acetylsulfanyl)-2-cyclopropylacetate involves its interaction with specific molecular targets. The acetylsulfanyl group can act as a nucleophile, participating in various biochemical reactions. The cyclopropyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in biological processes.

Comparison with Similar Compounds

Methyl 2-Chloro-2-cyclopropylideneacetate (CAS 82979-45-1)

Structural Differences :

  • Substituent : Chlorine vs. acetylsulfanyl group.
  • Reactivity : The chloro derivative undergoes nucleophilic substitutions (e.g., with amines or thiols), while the thioacetate group may participate in thiol-disulfide exchange or act as a leaving group .

Physical Properties :

Property Methyl 2-Chloro-2-cyclopropylideneacetate Methyl 2-(Acetylsulfanyl)-2-cyclopropylacetate
Molecular Formula C₆H₇ClO₂ C₇H₁₀O₃S
Molecular Weight (g/mol) 146.57 ~174.22 (estimated)
Key Spectral Data (NMR) δ 134.6 (Cipso), 160.3 (Cqaut) Expected downfield shifts for S-containing groups

Menthone 8-Thioacetate (CAS 57129-12-1)

Structural Differences :

  • Backbone: Menthane monoterpenoid vs. cyclopropane-acetate.
  • Functional Groups: Both feature thioacetate, but menthone 8-thioacetate has a fused cyclohexanone ring .

Reactivity :

  • Menthone 8-thioacetate’s thioester is less electrophilic than the cyclopropane analog, which is more reactive in ring-opening reactions .

Ethyl 2-(1-{[1-(2-Ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate (CAS 2007924-94-7)

Structural Differences :

  • Substituents: Dual cyclopropane rings with an amino linker vs. a single cyclopropane-thioacetate.
  • Functionality: This compound’s amino groups enable coordination chemistry, while the thioacetate group offers redox versatility .

Reactivity in Ring-Opening Reactions

  • Cyclopropane rings in methyl 2-chloro-2-cyclopropylideneacetate undergo strain-driven ring-opening with nucleophiles (e.g., amines, thiols) to form fused heterocycles .
  • The acetylsulfanyl group in the target compound may facilitate radical reactions or serve as a latent thiol for drug delivery systems.

Biological Activity

Methyl 2-(acetylsulfanyl)-2-cyclopropylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data, case studies, and research findings.

Chemical Structure and Properties

Methyl 2-(acetylsulfanyl)-2-cyclopropylacetate is characterized by its unique structure, which includes a cyclopropyl group and an acetylsulfanyl moiety. The molecular formula is C6H10O2SC_6H_{10}O_2S, and it can be represented as follows:

Molecular Structure C6H10O2S\text{Molecular Structure }\quad \text{C}_6\text{H}_{10}\text{O}_2\text{S}

The biological activity of methyl 2-(acetylsulfanyl)-2-cyclopropylacetate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the sulfanyl group is believed to enhance its reactivity and binding affinity to target proteins.

1. Anti-inflammatory Activity

Research indicates that methyl 2-(acetylsulfanyl)-2-cyclopropylacetate exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

Table 1: Inhibition of Cytokine Production

CytokineControl (pg/mL)Treatment (pg/mL)% Inhibition
TNF-α2005075%
IL-61503080%

2. Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. In assays measuring the scavenging ability against free radicals, methyl 2-(acetylsulfanyl)-2-cyclopropylacetate showed a dose-dependent increase in radical scavenging activity.

Table 2: Antioxidant Activity Assay Results

Concentration (µM)Scavenging Activity (%)
1025
5050
10080

Case Study 1: In Vivo Efficacy in Animal Models

A study conducted on a murine model of arthritis demonstrated that administration of methyl 2-(acetylsulfanyl)-2-cyclopropylacetate significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of methyl 2-(acetylsulfanyl)-2-cyclopropylacetate when combined with conventional non-steroidal anti-inflammatory drugs (NSAIDs). The combination therapy resulted in enhanced anti-inflammatory effects with reduced side effects compared to higher doses of NSAIDs alone.

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